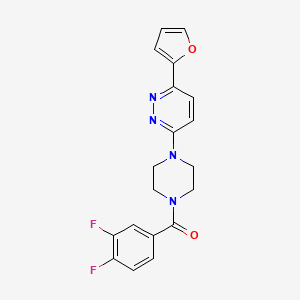

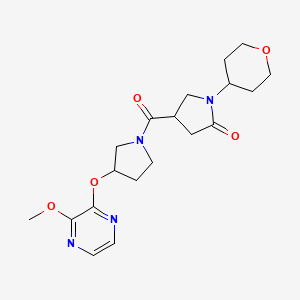

![molecular formula C15H23NO4S B2838240 tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate CAS No. 1803583-33-6](/img/structure/B2838240.png)

tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

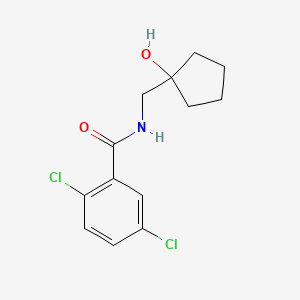

“tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate” is a complex organic compound. It contains a tert-butyl group, a carbamate group (N-CO-O), a methylbenzenesulfonyl group, and a propan-2-yl group . The presence of these functional groups suggests that it could be involved in a variety of chemical reactions .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, carbamates like this are often synthesized through the reaction of an amine with a chloroformate or through the Curtius rearrangement .科学的研究の応用

Synthesis and Molecular Interactions

A study by Das et al. (2016) on carbamate derivatives including tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate highlighted the interplay of strong and weak hydrogen bonds in crystal structures. This research provided insights into how molecules assemble into three-dimensional architectures through hydrogen bonding, which is crucial for designing materials with specific properties (Das et al., 2016).

Material Properties and Synthesis

Işci et al. (2014) explored the design and solubility range of sulfonamide-substituted iron phthalocyanine for potential applications as oxidation catalysts. The study demonstrated the remarkable stability of these compounds under oxidative conditions, highlighting the importance of tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate derivatives in synthesizing catalysts with specific solubility and stability characteristics (Işci et al., 2014).

Organic Synthesis

Guinchard et al. (2005) developed tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, showcasing their behavior as N-(Boc)-protected nitrones in reactions with organometallics. This research illustrates the compound's role in facilitating chemical transformations, serving as a building block in organic synthesis and providing a novel method for generating N-(Boc)hydroxylamines (Guinchard et al., 2005).

Environmental Science

In environmental science, Fortin et al. (2001) discussed the biodegradation of methyl tert-butyl ether (MTBE), a gasoline additive, by a microbial consortium. Although the specific compound tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate was not directly mentioned, this research contextualizes the environmental relevance of tert-butyl compounds in bioremediation efforts (Fortin et al., 2001).

Advanced Materials

Chern and Tsai (2008) synthesized new polyimides containing tert-butyl side groups, demonstrating low dielectric constants and high organosolubility. This study emphasizes the role of tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate derivatives in developing materials with desirable electronic properties (Chern & Tsai, 2008).

作用機序

Target of Action

Tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate, also known as EN300-138733, is an important intermediate in the synthesis of ceftolozane . Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . It has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Mode of Action

Ceftolozane works by inhibiting bacterial cell wall synthesis, leading to cell death .

Biochemical Pathways

Given its role in the synthesis of ceftolozane, it can be inferred that it plays a part in the pathways related to bacterial cell wall synthesis and its inhibition .

Result of Action

As an intermediate in the synthesis of ceftolozane, it contributes to the antibiotic’s ability to inhibit bacterial cell wall synthesis, leading to bacterial cell death .

特性

IUPAC Name |

tert-butyl N-[1-(4-methylphenyl)sulfonylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-11-6-8-13(9-7-11)21(18,19)10-12(2)16-14(17)20-15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMERURXULXGLNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

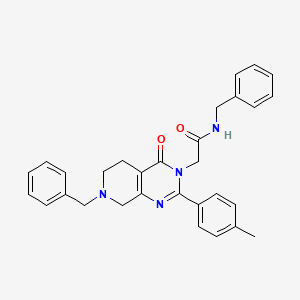

![N-(2-chlorobenzyl)-2-[1-methyl-7-(4-methylphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2838160.png)

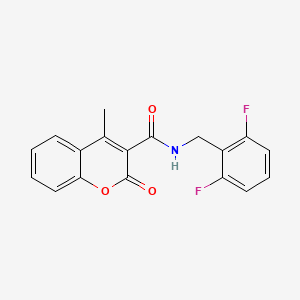

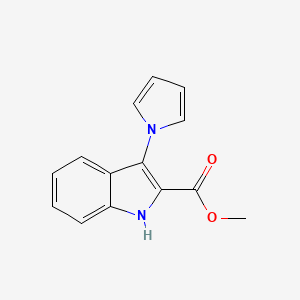

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2838167.png)

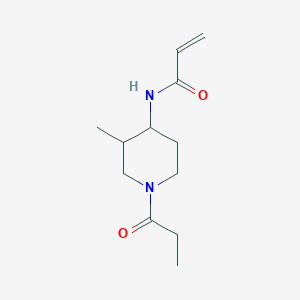

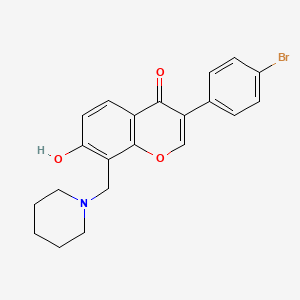

![4-Benzyl-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2838169.png)

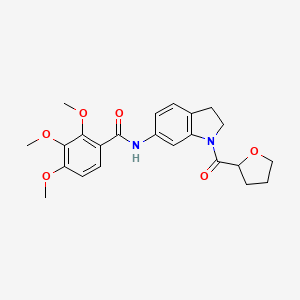

![3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2838174.png)

![1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone](/img/structure/B2838175.png)